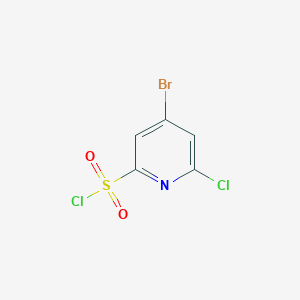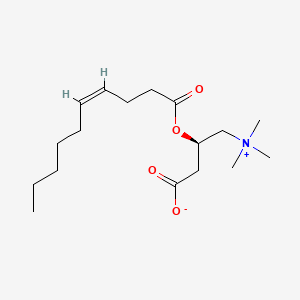
4-cis-Decenoylcarnitine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cis-Decenoylcarnitine is a type of acylcarnitine, specifically an ester of cis-4-decenoic acid and carnitine. Acylcarnitines are derivatives of carnitine that play a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. This compound is involved in various metabolic pathways and has been studied for its potential implications in health and disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-cis-Decenoylcarnitine typically involves the esterification of cis-4-decenoic acid with carnitine. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents include carboxylic acids, alcohols, and acid catalysts.
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as enzymatic synthesis, which offers higher specificity and yield. Enzymes like lipases can be used to catalyze the esterification process under milder conditions, making it more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 4-cis-Decenoylcarnitine can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid.
Reduction: Reduction reactions can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and thiols can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Applications De Recherche Scientifique
4-cis-Decenoylcarnitine has been extensively studied for its applications in various fields:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: The compound is involved in fatty acid metabolism and has been studied for its role in metabolic disorders.
Mécanisme D'action
4-cis-Decenoylcarnitine exerts its effects primarily through its role in fatty acid transport and metabolism. It facilitates the transport of fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. The compound interacts with various enzymes and transport proteins involved in these metabolic pathways .
Comparaison Avec Des Composés Similaires
Octanoylcarnitine: Another acylcarnitine involved in fatty acid metabolism.
Butyrylcarnitine: Known for its role in short-chain fatty acid metabolism.
Malonylcarnitine: Involved in the regulation of fatty acid oxidation.
Uniqueness: 4-cis-Decenoylcarnitine is unique due to its specific structure, which includes a cis-4-decenoic acid moiety. This structure influences its reactivity and interactions with enzymes, making it distinct from other acylcarnitines .
Propriétés
Formule moléculaire |
C17H31NO4 |
|---|---|
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
(3R)-3-[(Z)-dec-4-enoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C17H31NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h9-10,15H,5-8,11-14H2,1-4H3/b10-9-/t15-/m1/s1 |
Clé InChI |
OQWOHRPOYAVIOK-FJVVXJACSA-N |
SMILES isomérique |
CCCCC/C=C\CCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |
SMILES canonique |
CCCCCC=CCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile](/img/structure/B13442216.png)
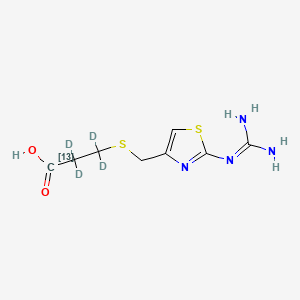
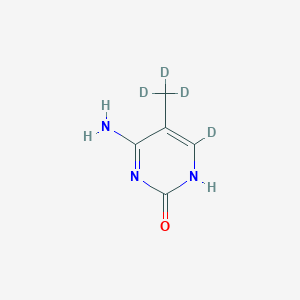
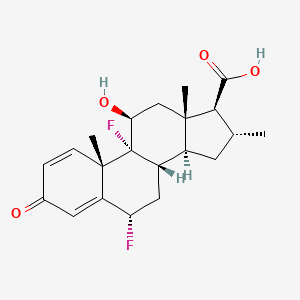
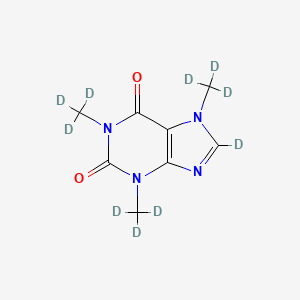
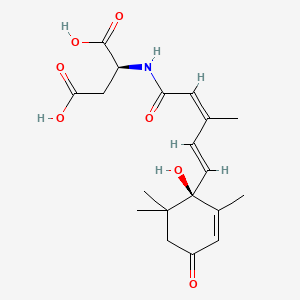

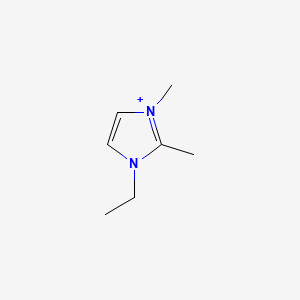
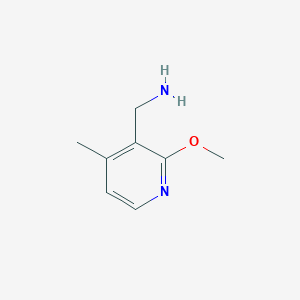
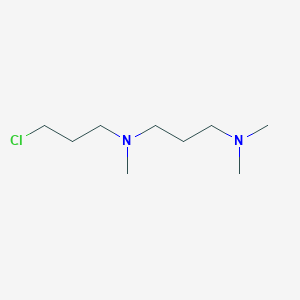
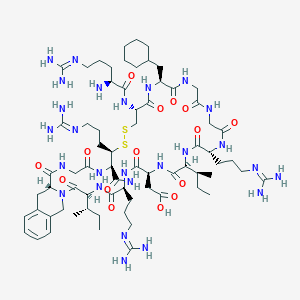
![N-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,6-trihydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B13442283.png)
![N-[4-(4-bromophenyl)phenyl]-N-phenyl-4-(4-phenylphenyl)aniline](/img/structure/B13442289.png)
